2-Ethyl-4-methylcyclohexan-1-one
Description
Overview of Cyclohexanone (B45756) Derivatives in Contemporary Organic Synthesis and Chemical Research
Cyclohexanone and its derivatives are pivotal intermediates in the chemical industry and academic research. vertecbiosolvents.comnih.gov A significant portion of industrially produced cyclohexanone serves as a precursor for the synthesis of nylon-6. vertecbiosolvents.comwikipedia.org Beyond this large-scale application, cyclohexanone derivatives are integral to the synthesis of pharmaceuticals, such as antihistamines, as well as agrochemicals like herbicides and pesticides. vertecbiosolvents.com Their utility also extends to the manufacturing of adhesives, coatings, dyes, and plasticizers. vertecbiosolvents.com
In the realm of organic synthesis, the cyclohexanone scaffold is a frequent target and a common starting point for the construction of more complex carbocyclic and heterocyclic systems. nih.gov These cyclic ketones undergo a variety of transformations, including reductions, condensations with amines, and alpha-functionalizations, highlighting their versatility. nih.gov The development of novel methods for the synthesis of substituted cyclohexanones remains an active area of research, with recent advancements in photocatalysis and organocatalysis offering milder and more efficient routes to these valuable compounds. nih.gov
Significance of Alkyl-Substituted Cyclohexanones in Mechanistic and Methodological Investigations
Alkyl-substituted cyclohexanones are particularly important for studying reaction mechanisms and developing new synthetic methodologies. The conformational rigidity of the cyclohexane (B81311) ring, combined with the influence of alkyl substituents on its stereochemistry, provides a clear system for probing the steric and electronic effects that govern chemical reactions.
The stereoselectivity of nucleophilic additions to cyclohexanones, for instance, has been a subject of extensive study. researchgate.net The presence of alkyl groups at various positions on the ring can dramatically influence the facial selectivity of an incoming nucleophile, providing valuable insights into transition state geometries. researchgate.net Furthermore, the alkylation of enolates derived from substituted cyclohexanones is a classic example used to understand the factors controlling the formation of new stereocenters. wpmucdn.com The predictable, yet often subtle, effects of alkyl substituents make these compounds ideal substrates for testing the limits and applicability of new synthetic methods. nih.govorganic-chemistry.org
Structural Elucidation and Isomeric Considerations of 2-Ethyl-4-methylcyclohexan-1-one
This compound is a disubstituted cyclohexanone with the chemical formula C9H16O. nih.gov Its structure features a cyclohexane ring with a ketone functional group at position 1, an ethyl group at position 2, and a methyl group at position 4.
The presence of two chiral centers at positions 2 and 4 means that this compound can exist as multiple stereoisomers. Specifically, there are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between a member of one pair and a member of the other pair is diastereomeric. mvpsvktcollege.ac.inyoutube.com
The stereochemistry of the substituents significantly influences the conformational preferences of the cyclohexane ring. In the chair conformation, the bulky ethyl and methyl groups will preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). mvpsvktcollege.ac.inscribd.com The relative stability of the different diastereomers and their conformers is a key aspect of their chemistry and reactivity. For instance, the cis and trans isomers will exhibit different energy profiles due to the varying degrees of steric hindrance between the alkyl groups. scribd.com Understanding these isomeric and conformational relationships is crucial for predicting the outcome of reactions involving this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16O | nih.gov |
| Molecular Weight | 140.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI | InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 | uni.lu |
| InChIKey | JLDKNBCKXFZIQO-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | CCC1CC(CCC1=O)C | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNBCKXFZIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 4 Methylcyclohexan 1 One and Its Analogues
Direct Alkylation Strategies on Cyclohexanone (B45756) Scaffolds
Direct alkylation of cyclohexanone and its derivatives is a fundamental approach for introducing alkyl groups onto the carbocyclic ring. This method relies on the generation of a nucleophilic enolate intermediate, which then reacts with an electrophilic alkylating agent.
Enolate Formation and Regioselective Functionalization
The formation of an enolate is a critical step in the alkylation of cyclohexanones. fiveable.me The regioselectivity of this process—that is, which α-proton is removed to form the enolate—is influenced by the reaction conditions. stackexchange.com Under kinetic control (low temperature, strong, sterically hindered base like lithium diisopropylamide (LDA)), the less substituted enolate (the "kinetic enolate") is preferentially formed by removing the more accessible α-proton. fiveable.mestackexchange.com Conversely, under thermodynamic control (higher temperature, weaker base), the more substituted and more stable enolate (the "thermodynamic enolate") is favored. fiveable.mestackexchange.com
For the synthesis of 2-Ethyl-4-methylcyclohexan-1-one, one could envision the alkylation of 4-methylcyclohexanone (B47639). To introduce the ethyl group at the 2-position, the formation of the appropriate enolate is paramount. Using a strong, non-nucleophilic base like LDA would favor the formation of the kinetic enolate, which can then be reacted with an ethyl halide (e.g., ethyl iodide) to yield the desired product. pressbooks.pubopenstax.org However, the alkylation of unsymmetrical ketones like 2-methylcyclohexanone (B44802) can lead to a mixture of products due to the formation of two different enolates. pressbooks.pubopenstax.org Generally, alkylation tends to occur at the less hindered position. pressbooks.pubopenstax.org
The stereochemistry of the alkylation is also a crucial consideration. The alkylating agent typically approaches the enolate from the less sterically hindered face of the ring, often leading to a preferred stereoisomer. ubc.ca For instance, the alkylation of conformationally rigid cyclohexanone enolates often occurs preferentially from the axial direction. ubc.ca
Palladium-Catalyzed Cross-Coupling Approaches for Ring Substitution
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of substituted cyclic ketones. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orgyoutube.com
While direct α-alkylation via enolates is common, palladium-catalyzed α-arylation and α-vinylation of ketones are well-established methods. For the synthesis of analogues of this compound, one could potentially employ a palladium-catalyzed approach to introduce various substituents at the α-position of the cyclohexanone ring. For example, the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a versatile method for creating C-C bonds. youtube.comresearchgate.net To apply this to cyclohexanone, an α-halo-cyclohexanone derivative would be required as a substrate to couple with an appropriate organoboron reagent. The development of ligands for the palladium catalyst is crucial for achieving high yields and selectivity in these transformations. youtube.com
Catalytic Hydrogenation of Aromatic Precursors
An alternative and widely used strategy for the synthesis of substituted cyclohexanones involves the catalytic hydrogenation of corresponding aromatic precursors, such as phenols. rsc.org This method offers a pathway to various cyclohexanone and cyclohexanol (B46403) derivatives. rsc.org
Stereoselective Hydrogenation of Phenolic Derivatives
The synthesis of this compound can be achieved through the selective hydrogenation of 2-ethyl-4-methylphenol. The hydrogenation of phenols can yield either cyclohexanones or cyclohexanols, and controlling the selectivity is a key challenge. acs.org The reaction typically proceeds through the formation of a keto-enol tautomer on the catalyst surface. nih.gov The desired cyclohexanone is formed via the hydrogenation of the aromatic ring followed by tautomerization. acs.org
Achieving high selectivity for the cyclohexanone product often requires careful control of reaction conditions and catalyst selection to prevent over-hydrogenation to the corresponding cyclohexanol. nih.gov The stereochemistry of the final product is influenced by the hydrogenation conditions and the nature of the catalyst, which can direct the approach of hydrogen to the aromatic ring.
Catalyst Development and Optimization for Yield and Selectivity
The development of efficient and selective catalysts is central to the successful synthesis of cyclohexanones from phenolic precursors. Palladium-based catalysts are commonly employed for this transformation. acs.org The choice of support material for the palladium nanoparticles can significantly influence the catalyst's activity and selectivity. acs.org For instance, supports like alumina (B75360) and titania have been investigated, with the support's properties affecting the product distribution. acs.org
Researchers have explored various catalyst systems to improve the yield and selectivity of cyclohexanone production. Dual catalyst systems, combining a palladium catalyst with a Lewis acid, have shown high efficiency in the selective hydrogenation of phenol (B47542) to cyclohexanone. nih.gov The Lewis acid is thought to enhance the hydrogenation of the phenol and inhibit the further reduction of the cyclohexanone. nih.gov Furthermore, core-shell catalysts, where a palladium core is encapsulated in a porous shell, have demonstrated high stability and selectivity for this reaction. acs.org The development of robust and reusable catalysts, such as those based on rhodium coordination assemblies, is also an active area of research. rsc.org
| Catalyst System | Support/Promoter | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Pd nanoparticles & AlCl3 | Carbon, Alumina, or NaY zeolite | Phenol | Cyclohexanone | >99.9 | >99.9 | nih.gov |
| Pd@Al-mSiO2 (core-shell) | Al-modified mesoporous silica | Phenol | Cyclohexanone | 100 | 98.5 | acs.org |
| Pd/C | HCOONa/H2O (hydrogen source) | Phenol | Cyclohexanone | >98 (yield) | - | rsc.org |
| Rh@SILP(Ph3-P-NTf2) | Supported Ionic Liquid Phase | Aromatic Ketones | Cyclohexane (B81311) Derivatives | - | High | nih.gov |
Cyclization Reactions and Annulation Techniques
Cyclization and annulation reactions provide powerful methods for constructing cyclic systems, including substituted cyclohexanones. The Robinson annulation is a classic and widely used example of such a reaction. jk-sci.comwikipedia.org
The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org In a typical sequence, a ketone and an α,β-unsaturated ketone react to form a substituted cyclohexenone. jk-sci.com For the synthesis of a saturated cyclohexanone like this compound, the resulting cyclohexenone would need to be subsequently hydrogenated.
The versatility of the Robinson annulation allows for the synthesis of a wide range of substituted cyclohexenones by varying the starting ketone and the α,β-unsaturated ketone. nih.govchempedia.info For example, to construct a ring system with the substitution pattern of this compound, one could hypothetically use a precursor that, upon cyclization and subsequent modification, would yield the target molecule. The reaction can be catalyzed by either acid or base, and modern variations, including microwave-assisted and organocatalytic asymmetric versions, have been developed to improve yields and control stereochemistry. nih.govscholarsresearchlibrary.com
| Annulation Method | Reactants | Product Type | Key Features | Reference |
| Robinson Annulation | Ketone + α,β-unsaturated ketone | Substituted Cyclohexenone | Michael addition followed by intramolecular aldol condensation. jk-sci.comwikipedia.org | jk-sci.comwikipedia.org |
| Microwave-Assisted Robinson Annulation | Various ketones and chalcones | Substituted Cyclohexenones | Faster reaction times and higher yields compared to conventional methods. scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| Asymmetric Robinson Annulation | Ketone + Enone | Asymmetric Cyclohexenone Derivatives | Utilizes organocatalysts to achieve enantioselectivity. nih.gov | nih.gov |
Intramolecular Condensations for Cyclohexanone Ring Formation
Intramolecular condensation reactions are powerful tools for the formation of cyclic structures, including the cyclohexanone ring system. These reactions involve the cyclization of a single molecule containing two reactive functional groups. Two prominent examples of such reactions are the Dieckmann Condensation and the Thorpe-Ziegler reaction.
The Dieckmann Condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. nih.govorganic-chemistry.orgjk-sci.com For the synthesis of a cyclohexanone ring, a 1,7-diester is treated with a base (e.g., sodium ethoxide) to induce cyclization. nih.gov The resulting cyclic β-keto ester can then be alkylated and subsequently decarboxylated to yield a substituted cyclohexanone. organic-chemistry.org For instance, the synthesis of a 2,4-disubstituted cyclohexanone could conceptually begin with a suitably substituted pimelate (B1236862) ester. The unsymmetrical nature of a substrate like diethyl 3-methylheptanedioate would lead to the formation of a mixture of two β-keto ester products upon Dieckmann cyclization. uwindsor.ca
The Thorpe-Ziegler reaction offers an alternative intramolecular route, utilizing a dinitrile as the starting material. Base-catalyzed cyclization of the dinitrile, followed by hydrolysis and decarboxylation of the resulting α-cyano ketone, affords a cyclic ketone. wikipedia.org This method is conceptually related to the Dieckmann condensation and is effective for forming five- to eight-membered rings. wikipedia.org
A hypothetical reaction scheme for the synthesis of a substituted cyclohexanone via Dieckmann Condensation is presented below:
| Step | Reaction | Description |
| 1 | Dieckmann Condensation | An appropriate 1,7-diester is treated with a strong base (e.g., NaOEt) to undergo intramolecular cyclization, forming a cyclic β-keto ester. |
| 2 | Alkylation | The resulting enolate of the β-keto ester is alkylated with an alkyl halide (e.g., ethyl iodide) to introduce a substituent at the α-position. |
| 3 | Hydrolysis & Decarboxylation | The substituted β-keto ester is hydrolyzed and heated to induce decarboxylation, yielding the final substituted cyclohexanone. |
Multi-Component Reactions Towards Substituted Cyclohexanones
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are highly efficient for building molecular complexity. The Robinson annulation is a classic and widely used MCR for the synthesis of six-membered rings, specifically α,β-unsaturated ketones known as cyclohexenones. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves a Michael addition of a ketone enolate to a vinyl ketone, followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound, one could envision a Robinson annulation between pentan-2-one (as the ketone component) and 1-penten-3-one (as the α,β-unsaturated ketone). The initial Michael addition would form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield 2-ethyl-4-methyl-2-cyclohexen-1-one. Subsequent reduction of the carbon-carbon double bond would lead to the desired saturated cyclohexanone.
The general mechanism for the Robinson annulation is as follows:
Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile and attacks an α,β-unsaturated ketone.
Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where an enolate is formed and attacks the other carbonyl group, leading to a six-membered ring.
Dehydration: The aldol addition product readily dehydrates upon heating to form the final α,β-unsaturated cyclohexenone.
| Reactant 1 (Ketone) | Reactant 2 (α,β-Unsaturated Ketone) | Intermediate | Final Product (after reduction) |
| Pentan-2-one | 1-Penten-3-one | 4-Methyl-2,6-octanedione | This compound |
Chemo- and Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the stereochemistry at the C2 and C4 positions of this compound is a significant synthetic challenge. The molecule can exist as four possible stereoisomers (two pairs of enantiomers). Achieving high chemo- and stereoselectivity requires the use of advanced synthetic strategies, including chiral catalysts and auxiliaries.
Chiral Catalyst Applications in Asymmetric Synthesis
Asymmetric catalysis provides a powerful means to synthesize enantiomerically enriched compounds. Organocatalysis, in particular, has emerged as a valuable tool for these transformations. Chiral amines, such as proline and its derivatives, can catalyze asymmetric Robinson annulations. For example, (S)-proline can be used to catalyze the enantioselective cyclization of prochiral triketones, which are intermediates in the Robinson annulation sequence. rsc.org
The asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral organocatalysts like DPEN-based thiourea, can produce intermediates that can be further elaborated into chiral cyclohexanones with high enantioselectivity. nih.gov Furthermore, chiral phosphoric acids have been shown to catalyze the asymmetric addition of unactivated α-branched cyclic ketones to allenamides, generating a chiral quaternary stereocenter with broad substrate scope. rsc.org
Another approach involves the asymmetric hydrogenation of a prochiral cyclohexenone precursor. For instance, 2-ethyl-4-methyl-2-cyclohexen-1-one could be subjected to asymmetric hydrogenation using a chiral metal complex (e.g., with a rhodium or iridium catalyst and a chiral phosphine (B1218219) ligand) to selectively form one enantiomer of the saturated ketone. psu.edu
| Catalyst Type | Reaction | Potential Application |
| Chiral Proline | Asymmetric Robinson Annulation | Enantioselective synthesis of 2-ethyl-4-methyl-2-cyclohexen-1-one. |
| Chiral Thiourea | Asymmetric Michael Addition | Formation of a chiral intermediate for subsequent cyclization to a chiral cyclohexanone. |
| Chiral Phosphoric Acid | Asymmetric addition to allenamides | Generation of a chiral quaternary center in a cyclohexanone precursor. |
| Chiral Metal Complex | Asymmetric Hydrogenation | Enantioselective reduction of 2-ethyl-4-methyl-2-cyclohexen-1-one to a single enantiomer of the saturated ketone. |
Diastereoselective Induction Through Auxiliary-Mediated Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed. Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol reactions. uwindsor.cayoutube.comacs.org
For the synthesis of this compound, a chiral auxiliary could be employed in a conjugate addition reaction. For example, an enolate derived from a chiral imine of 4-methylcyclohexanone could react with an ethylating agent. The bulky chiral auxiliary would shield one face of the enolate, leading to a diastereoselective alkylation. Subsequent hydrolysis of the imine would yield the desired this compound with a specific diastereomeric configuration. The stereochemical outcome of the alkylation of cyclohexanone enamines is influenced by the conformation of the enamine, with the electrophile preferentially attacking from the less hindered face. youtube.com
The use of Evans auxiliaries in Michael additions has also been demonstrated to proceed with high diastereoselectivity. sioc-journal.cn A chiral N-acyloxazolidinone can undergo conjugate addition to an α,β-unsaturated system, and the stereochemistry of the addition is controlled by the chiral auxiliary.
Sustainable and Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key aspects include the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.
Solvent-Free and Aqueous Reaction Media
Performing reactions in the absence of organic solvents or in water are significant goals in green chemistry. Solvent-free, or neat, reactions can lead to improved efficiency, easier purification, and reduced waste. The Robinson annulation has been successfully carried out under solvent-free conditions. masterorganicchemistry.com For example, enantioselective Robinson annulations have been achieved using S-proline as a catalyst in the absence of a solvent, demonstrating a move towards cleaner synthesis. wikipedia.org
The Dieckmann condensation has also been shown to proceed efficiently in the absence of a solvent. psu.edursc.org For example, the reaction of diethyl adipate (B1204190) and pimelate with potassium tert-butoxide can be performed neat, with the product being isolated by direct distillation. psu.edu
Aqueous reaction media offer an environmentally benign alternative to organic solvents. While many organic reactions are not traditionally performed in water due to the poor solubility of the reactants, the use of micelles can facilitate these transformations. nih.gov The Michael addition of cyclohexanone to nitrostyrene (B7858105) has been catalyzed in aqueous media using amine-porphyrin hybrids. researchgate.net This highlights the potential for developing aqueous multi-component reactions for the synthesis of substituted cyclohexanones.
| Reaction | Green Approach | Advantages |
| Robinson Annulation | Solvent-free with organocatalyst (e.g., S-proline) | Reduced solvent waste, potential for easier purification, cleaner synthesis. wikipedia.org |
| Dieckmann Condensation | Solvent-free with base (e.g., ButOK) | Eliminates the need for dry organic solvents, simplified workup. psu.edu |
| Michael Addition | Aqueous media with micellar catalysis | Use of an environmentally friendly solvent, potential for unique reactivity. nih.govresearchgate.net |
Biocatalytic Transformations and Enzymatic Routes
The application of biocatalysis in the synthesis of specialty chemicals has gained significant traction due to the high selectivity and mild reaction conditions offered by enzymes. acs.orgconfex.com While direct biocatalytic routes to this compound are not extensively documented in publicly available research, the enzymatic transformations of analogous substituted cyclohexanones provide a strong basis for potential synthetic strategies. These enzymatic methods, including reductions, oxidations, and other modifications, offer a green alternative to conventional chemical synthesis. acs.org
Enzymatic approaches are particularly advantageous for creating chiral compounds, where the inherent stereoselectivity of enzymes can be harnessed to produce specific enantiomers, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. acs.orgnih.govnih.gov Key enzyme classes that have been successfully applied to cyclohexanone scaffolds include reductases, monooxygenases, and lipases. acs.orgtandfonline.comnih.gov
Enzymatic Reduction of Substituted Cyclohexanones
The enzymatic reduction of substituted cyclohexanones to the corresponding cyclohexanols is a well-explored area. For instance, the yeast Saccharomyces cerevisiae has been used to mediate the reduction of various 2-substituted cyclohexanones. tandfonline.com These reactions typically yield diastereoisomeric mixtures of cis- and trans-alcohols with a high degree of enantiomeric purity, favoring the (S)-absolute configuration at the newly formed chiral center bearing the hydroxyl group. tandfonline.com The stereochemical outcome can, however, be influenced by the size of the substituent at the 2-position. tandfonline.com While a small substituent like a methyl group may lead to lower enantioselectivity, larger groups tend to result in higher optical purity. tandfonline.com This suggests that the enzymatic reduction of this compound is a feasible route to the corresponding chiral cyclohexanols, which could then be potentially re-oxidized to the desired ketone.
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are also pivotal in the stereoselective reduction of cyclic ketones. researchgate.netresearchgate.net Engineered ketoreductases have demonstrated the ability to reduce substituted cyclohexanones with high conversion rates and selectivity, offering an environmentally friendly derivatization method. illinois.eduosti.gov
Baeyer-Villiger Oxidations
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to their corresponding esters or lactones, a reaction of significant industrial importance. harvard.edumdpi.comacs.org The archetypal enzyme, cyclohexanone monooxygenase (CHMO), originally from Acinetobacter sp., can convert cyclohexanone into ε-caprolactone. nih.govharvard.edu The substrate scope of BVMOs is broad and includes various substituted cyclic ketones. harvard.edu This enzymatic oxidation is a potential pathway for the transformation of this compound, which would likely yield a substituted lactone. Such lactones are valuable intermediates in organic synthesis. nih.gov Recombinant Escherichia coli expressing CHMO has been used to improve the production of ε-caprolactone in fed-batch processes, demonstrating the industrial potential of this enzymatic route. nih.gov
Other Enzymatic Transformations
Other enzyme classes have also been employed for the modification of cyclohexanone analogues. Enoate reductases (EREDs) have been shown to facilitate intramolecular functionalization reactions in substituted cyclohexanones. osti.govnih.gov Lipases and nitrilases have been used in resolution-based strategies to access chiral 3-substituted cyclohexanones. acs.org Furthermore, the biotransformation of 4-methylcyclohexanone, a close analogue of the target compound, has been studied in fungi, indicating that whole-cell biocatalysis is a viable approach for modifying the cyclohexanone core. hmdb.ca
The following table summarizes key findings from research on the biocatalytic transformation of cyclohexanone analogues, which can inform potential enzymatic routes to this compound.
| Enzyme/Organism | Substrate | Transformation | Key Findings | Reference |
| Saccharomyces cerevisiae | 2-Substituted Cyclohexanones | Reduction | Produces diastereoisomeric mixtures of cis- and trans-cyclohexanols with high enantiomeric purity for the (S)-alcohol. | tandfonline.com |
| Enoate Reductases (EREDs) | 3-Substituted Cyclohexanones | Intramolecular β-C-H functionalization | Enables the synthesis of bridged bicyclic nitrogen heterocycles from cyclohexanone derivatives. | osti.govnih.gov |
| Cyclohexanone Monooxygenase (CHMO) | Cyclohexanone | Baeyer-Villiger Oxidation | Converts cyclohexanone to ε-caprolactone; recombinant E. coli can enhance production. | nih.gov |
| Lipases, Nitrilases | Racemic 3-substituted cyclohexanones | Resolution | Provides access to chirally enriched 3-substituted cyclohexanones. | acs.org |
| Fungi | 4-Methylcyclohexanone | Biotransformation | Demonstrates the feasibility of using whole-cell systems for modifying alkyl-substituted cyclohexanones. | hmdb.ca |
| Ketoreductase (Engineered) | 6-phenyl-6-azabicyclo[3.2.1]octan-3-one | Reduction | Achieves good conversion to the corresponding alcohol, demonstrating the potential for specific derivatizations. | illinois.eduosti.gov |
Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Methylcyclohexan 1 One
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl group in 2-Ethyl-4-methylcyclohexan-1-one is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon, coupled with the stereochemical environment created by the substituents on the cyclohexane (B81311) ring, dictates the outcome of these reactions.
Stereochemical Outcomes and Diastereoselectivity
The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), leads to the formation of the corresponding secondary alcohol, 2-ethyl-4-methylcyclohexan-1-ol. Due to the presence of two stereocenters in the product, a mixture of diastereomers is obtained. The approach of the hydride nucleophile can occur from either the axial or equatorial face of the carbonyl group in the predominant chair conformation of the ketone.
The stereochemical outcome is largely governed by the principle of minimizing steric hindrance during the approach of the nucleophile. For 2-substituted cyclohexanones, the Felkin-Anh model is often invoked to predict the major diastereomer. In the case of this compound, the ethyl group at the C2 position and the methyl group at the C4 position influence the trajectory of the incoming nucleophile. Generally, attack from the less hindered face is favored. For instance, in the reduction of the analogous 2-methylcyclohexanone (B44802), attack trans to the methyl group is favored, leading to the cis-alcohol as the major product. The use of bulkier reducing agents, such as L-Selectride, can further enhance the diastereoselectivity by increasing the steric demand of the nucleophile, favoring attack from the less hindered face to a greater extent.
| Reducing Agent | Major Diastereomer | Minor Diastereomer | Typical Diastereomeric Ratio |
| Sodium Borohydride (NaBH₄) | cis-2-Ethyl-4-methylcyclohexan-1-ol | trans-2-Ethyl-4-methylcyclohexan-1-ol | Varies depending on reaction conditions |
| L-Selectride® | cis-2-Ethyl-4-methylcyclohexan-1-ol | trans-2-Ethyl-4-methylcyclohexan-1-ol | Higher selectivity for the cis-product |
Influence of Substituent Steric and Electronic Effects on Reactivity
Electronically, the alkyl substituents are weakly electron-donating. This inductive effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to a carbonyl group with electron-withdrawing substituents. However, this electronic effect is generally considered to be less significant than the steric effects in determining the reactivity of such substituted cyclohexanones.
Alpha-Functionalization Reactions
The carbon atoms adjacent to the carbonyl group, known as the alpha-positions (C2 and C6), are amenable to a variety of functionalization reactions through the formation of enol or enolate intermediates.
Halogenation and Alkylation at the Alpha-Positions
Under acidic conditions, this compound can undergo halogenation at the more substituted alpha-position (C2). This regioselectivity is governed by the formation of the more stable, more substituted enol intermediate. However, under basic conditions, which proceed through an enolate intermediate, a mixture of products can be expected. The formation of the kinetic enolate at the less hindered C6 position is generally favored with a strong, sterically hindered base like lithium diisopropylamide (LDA). In contrast, thermodynamic conditions (e.g., a weaker base and higher temperatures) would favor the formation of the more substituted enolate at the C2 position.
Alkylation of the enolate of this compound also follows these principles of regioselectivity. Treatment with LDA followed by an alkyl halide would be expected to result in alkylation predominantly at the C6 position. The stereochemistry of this alkylation is also of importance, with the incoming electrophile generally approaching from the less hindered face of the enolate.
| Reaction | Conditions | Major Regioisomer |
| α-Halogenation | Acidic (e.g., Br₂ in CH₃COOH) | 2-Halo-2-ethyl-4-methylcyclohexan-1-one |
| α-Halogenation | Basic (e.g., Br₂ in NaOH) | Mixture, potential for polyhalogenation |
| α-Alkylation | Kinetic (LDA, low temp.) | 6-Alkyl-2-ethyl-4-methylcyclohexan-1-one |
| α-Alkylation | Thermodynamic (NaOEt, high temp.) | 2-Alkyl-2-ethyl-4-methylcyclohexan-1-one |
Michael Addition and Related Conjugate Additions
The enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The regioselectivity of enolate formation (kinetic vs. thermodynamic) will determine which alpha-carbon participates in the conjugate addition. This reaction is a powerful tool for carbon-carbon bond formation.
Oxidation and Reduction Chemistry
Beyond the reduction of the carbonyl group, this compound can undergo other important redox transformations.
A significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In general, more substituted carbons have a higher migratory aptitude. For this compound, the tertiary carbon at C2 has a higher migratory aptitude than the secondary carbon at C6. Therefore, the major product of the Baeyer-Villiger oxidation would be the lactone resulting from the migration of the C2 carbon.
The complete reduction of the ketone to the corresponding alkane, 2-ethyl-4-methylcyclohexane, can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction. These reactions provide a means to deoxygenate the ketone functionality.
| Transformation | Reagents | Product |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | 7-Ethyl-5-methyl-oxepan-2-one |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2-Ethyl-4-methylcyclohexane |
| Clemmensen Reduction | Zn(Hg), HCl | 2-Ethyl-4-methylcyclohexane |
Selective Oxidation to Carboxylic Acid Derivatives or Diketones
The oxidation of this compound can lead to various products, primarily lactones through Baeyer-Villiger oxidation, or dicarboxylic acids under harsher conditions.
The Baeyer-Villiger oxidation is a key reaction for converting cyclic ketones into lactones. wikipedia.orgsigmaaldrich.com This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org The mechanism involves the migration of one of the alpha-carbons to the adjacent oxygen of the peroxyacid. The migratory aptitude of the substituents determines the regioselectivity of the reaction. For this compound, there are two possible lactone products resulting from the migration of either the C2 or C6 carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In this case, the C2 carbon is a tertiary center, and the C6 carbon is a secondary center. Therefore, the migration of the more substituted C2 carbon is favored, leading to the formation of 7-ethyl-5-methyl-oxepan-2-one.
Under more forceful oxidation conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, the cyclohexanone (B45756) ring can be cleaved to yield dicarboxylic acid derivatives. This process often involves the initial formation of an enol or enolate, which is then oxidatively cleaved at the double bond.
A greener method for the Baeyer-Villiger oxidation of substituted cyclohexanones has been developed using lipase-mediated perhydrolysis with urea-hydrogen peroxide in ethyl acetate. rsc.org This chemo-enzymatic approach has been shown to be effective for the oxidation of cyclohexanone and its substituted derivatives, offering a more environmentally benign alternative to traditional methods. rsc.org
Stereoselective Reduction to Cyclohexanols
The reduction of the carbonyl group in this compound yields 2-Ethyl-4-methylcyclohexan-1-ol. Due to the presence of two stereocenters in the starting material (at C2 and C4) and the creation of a new stereocenter at C1 upon reduction, a mixture of diastereomeric alcohols can be formed. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.
Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The approach of the hydride to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of either a cis or trans alcohol, respectively. The stereoselectivity is governed by a combination of steric hindrance and electronic effects.
For substituted cyclohexanones, the Felkin-Anh model can be used to predict the major diastereomer. Generally, the hydride attacks from the less hindered face. In the case of this compound, the ethyl group at C2 and the methyl group at C4 will influence the trajectory of the incoming hydride.
Biocatalytic reductions, for example using Saccharomyces cerevisiae (baker's yeast), are known to exhibit high stereoselectivity in the reduction of 2-substituted cyclohexanones, often yielding products with high enantiomeric purity. nih.gov Such enzymatic reductions can produce specific stereoisomers of the corresponding cyclohexanol (B46403). nih.gov
Below is a table summarizing the expected products of the reduction of this compound.
| Reducing Agent | Major Product (Predicted) | Minor Product (Predicted) |
| Sodium Borohydride (NaBH₄) | (1R,2S,4R)-2-Ethyl-4-methylcyclohexan-1-ol | (1S,2S,4R)-2-Ethyl-4-methylcyclohexan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | (1R,2S,4R)-2-Ethyl-4-methylcyclohexan-1-ol | (1S,2S,4R)-2-Ethyl-4-methylcyclohexan-1-ol |
| Saccharomyces cerevisiae | High stereoselectivity, specific isomer depends on enzyme |
Rearrangement Reactions Involving the Cyclohexanone Ring
The cyclohexanone ring of this compound can undergo several types of rearrangement reactions, most notably the Favorskii and Beckmann rearrangements, leading to ring contraction or the formation of lactams, respectively.
The Favorskii rearrangement occurs when an α-halo ketone is treated with a base. wikipedia.orgadichemistry.com For this compound, this would first require halogenation at the α-position (C2 or C6). If halogenation occurs at C2, treatment with a base like sodium hydroxide (B78521) would lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring opening to yield a cyclopentanecarboxylic acid derivative. wikipedia.orgyoutube.com The use of an alkoxide base would result in the corresponding ester. wikipedia.org The reaction typically results in a contraction of the ring. wikipedia.orgadichemistry.com
The Beckmann rearrangement is the transformation of an oxime into an amide, typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The first step is the conversion of this compound to its corresponding oxime by reaction with hydroxylamine. masterorganicchemistry.com The oxime can then be treated with an acid or other promoting agent to initiate the rearrangement. masterorganicchemistry.comnih.gov The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Depending on the stereochemistry of the oxime, two different lactam products can be formed from the rearrangement of the this compound oxime. This reaction is famously used in the industrial synthesis of caprolactam, the precursor to Nylon-6. rsc.org
Condensation Reactions and Heterocyclic Compound Formation
The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules, including heterocyclic compounds.
Mannich Reactions and Derivative Synthesis
The Mannich reaction is a three-component condensation involving an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction introduces an aminomethyl group at the α-position of the ketone, forming a product known as a Mannich base. wikipedia.org For this compound, enolization can occur at either the C2 or C6 position. The reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, would yield the corresponding β-amino ketone. wikipedia.orgadichemistry.com The regioselectivity of the aminomethylation on unsymmetrical ketones can be influenced by the reaction conditions. orgsyn.org Mannich bases derived from cyclohexanone are versatile intermediates in organic synthesis. google.comresearchgate.netrjpbcs.com
A study on the synthesis of new Mannich bases from cyclohexanone and 4-methylcyclohexanone (B47639) has been reported, highlighting the utility of this reaction for creating complex organic molecules. uobaghdad.edu.iq
Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations
The enolate of this compound can participate in aldol condensations with other carbonyl compounds. In a mixed aldol reaction, for instance with an aldehyde that cannot form an enolate itself (like benzaldehyde), the enolate of the ketone will act as the nucleophile. libretexts.org The reaction of the enolate of this compound with benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
Intramolecular aldol condensations can occur if the molecule contains two carbonyl groups. libretexts.orgopenstax.orglibretexts.org While this compound itself will not undergo an intramolecular reaction, derivatives of it containing a second carbonyl group could be used to synthesize bicyclic systems. The formation of five- and six-membered rings is generally favored in these reactions. libretexts.orgyoutube.com
These condensation reactions are also pivotal in the synthesis of various heterocyclic compounds . For example, the reaction of cyclohexanones with various reagents can lead to the formation of pyrazoles, pyrimidines, and thiazoles. nih.govresearchgate.net
Stereochemical Investigations and Conformational Dynamics of 2 Ethyl 4 Methylcyclohexan 1 One
Configurational Isomerism and Stereoisomer Generation
The structure of 2-Ethyl-4-methylcyclohexan-1-one contains two chiral centers at carbon positions 2 and 4. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The relative orientation of the ethyl and methyl groups defines them as cis or trans isomers.
The four stereoisomers are:
(2R, 4R)-2-Ethyl-4-methylcyclohexan-1-one
(2S, 4S)-2-Ethyl-4-methylcyclohexan-1-one
(2R, 4S)-2-Ethyl-4-methylcyclohexan-1-one
(2S, 4R)-2-Ethyl-4-methylcyclohexan-1-one
| Enantiomeric Pair | Diastereomeric Relationship | Relative Configuration |
|---|---|---|
| (2R, 4R) and (2S, 4S) | These two pairs are diastereomers of each other. | trans |
| (2R, 4S) and (2S, 4R) | cis |
Diastereomeric Pairs and Their Separation Strategies
The two diastereomeric pairs, the (cis)-isomers ((2R, 4S) and (2S, 4R)) and the (trans)-isomers ((2R, 4R) and (2S, 4S)), possess distinct physical properties. Differences in their boiling points, melting points, solubilities, and chromatographic retention times arise from the different spatial arrangements of the substituents, which leads to variations in intermolecular forces and crystal lattice packing.
Consequently, the separation of these diastereomeric pairs can be accomplished using standard laboratory techniques:
Fractional Distillation: Exploits differences in boiling points for separation.
Crystallization: Can be used if one diastereomer is significantly less soluble than the other in a particular solvent system.
Chromatography: Techniques such as gas chromatography (GC) or column chromatography are highly effective, as the diastereomers will exhibit different affinities for the stationary phase, leading to different elution times.
Enantiomeric Forms and Chiral Resolution Methods
Unlike diastereomers, enantiomers have identical physical properties in an achiral environment, which precludes their separation by the methods mentioned above. The process of separating a racemic mixture of enantiomers is known as chiral resolution. Common strategies include:
Formation of Diastereomeric Derivatives: The racemic ketone can be reacted with a chiral resolving agent (e.g., a chiral amine to form diastereomeric imines or a chiral hydrazine (B178648) to form diastereomeric hydrazones). These resulting diastereomers can then be separated by conventional methods like crystallization or chromatography. Following separation, the original enantiomeric ketone is regenerated by cleaving the derivative.
Chiral Chromatography: This is a powerful and widely used method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This results in different retention times, allowing for their separation. The selection of the appropriate chiral column is a critical step in developing an effective separation method. researchgate.net
Conformational Analysis of the Cyclohexanone (B45756) Ring
The cyclohexanone ring is not planar and, like cyclohexane (B81311), adopts a chair conformation to minimize angular and torsional strain. The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring at that position compared to cyclohexane.
Chair Conformation Preferences and Interconversion Dynamics
The substituted cyclohexanone ring undergoes a dynamic process called ring-flipping, where one chair conformation converts into another. In substituted cyclohexanones, the two chair conformers are generally not of equal energy. The substituents (ethyl and methyl groups) can occupy either axial or equatorial positions, and the relative stability of a conformer is determined by the steric strain associated with these positions. Equatorial positions are generally favored for substituents to minimize steric hindrance. pressbooks.publibretexts.org
For the trans-isomer, one substituent is axial and the other is equatorial in one chair form. After a ring flip, their positions are reversed. For the cis-isomer, both substituents are either axial or equatorial. The diequatorial conformer is significantly more stable than the diaxial conformer due to severe steric strain in the latter. libretexts.org
Quantitative Assessment of Substituent A-Values and 1,3-Diaxial Interactions
The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its conformational energy, or "A-value". The A-value represents the change in Gibbs free energy (ΔG) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position. pressbooks.pub
This steric strain in the axial position is primarily due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring at the C3 and C5 positions (relative to the substituent at C1). quimicaorganica.orgproprep.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH3 (Methyl) | 1.70 |
| -CH2CH3 (Ethyl) | 1.75 |
Data sourced from MasterOrganicChemistry. masterorganicchemistry.com
The A-values for methyl and ethyl groups are very similar. masterorganicchemistry.com The ethyl group is slightly bulkier, leading to a marginally higher A-value. This is because the ethyl group can rotate to orient the terminal methyl away from the ring, but the CH2 group still experiences significant 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com In the case of the cis-isomer of this compound, the conformer with both groups in equatorial positions would be overwhelmingly favored over the conformer with both groups in axial positions. The total strain energy for the diaxial conformer would be approximately the sum of the A-values (~3.45 kcal/mol), making it highly unstable.
Determination of Absolute and Relative Stereochemistry Using Spectroscopic and Diffraction Methods
Determining the precise three-dimensional arrangement of atoms in each stereoisomer requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of the ring. The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. For instance, a large coupling constant (typically 8-13 Hz) is observed between two vicinal protons that are both in axial positions (axial-axial coupling), while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. By analyzing the multiplicity and J-values of the protons at C2 and C4, one can deduce whether the ethyl and methyl groups predominantly occupy axial or equatorial positions, thereby assigning the relative stereochemistry.
X-ray Diffraction: X-ray crystallography is the definitive method for determining the absolute stereochemistry (R or S configuration) of a chiral molecule. This technique requires a single crystal of one pure enantiomer. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous structural determination. Often, this is performed on a diastereomeric derivative made with a known chiral auxiliary.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton and determining the relative stereochemistry of molecules like 2-Ethyl-4-methylcyclohexan-1-one. The chemical shifts (δ), coupling constants (J), and through-bond or through-space correlations provide a detailed picture of the molecular architecture.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR experiments are essential to assemble the complete structural puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexane (B81311) ring and within the ethyl group, confirming their connectivity. For instance, the methine proton at C2 would show a correlation to the methylene (B1212753) protons of the ethyl group and the methylene protons at C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to. It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in placing the substituents on the ring. For example, correlations would be observed from the methylene protons of the ethyl group to both C2 and C3 of the cyclohexanone (B45756) ring, and crucially to the carbonyl carbon (C1), confirming the ethyl group's position at C2. Similarly, the methyl protons at C4 would show correlations to C3, C4, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry (cis/trans isomerism). For the cis isomer, a NOESY cross-peak would be expected between the protons of the ethyl group at C2 and the methyl group at C4, as they would be on the same face of the ring. The absence of this correlation would suggest the trans isomer.
Analysis of Chemical Shifts and Coupling Constants for Stereochemical Insight
The precise chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the stereochemical environment, particularly the axial or equatorial orientation of the substituents in the dominant chair conformation.
Chemical Shifts: Protons in an axial position are typically shielded (resonate at a lower ppm value) compared to their equatorial counterparts. The α-protons adjacent to the carbonyl group are deshielded. The positions of the ethyl and methyl groups (axial vs. equatorial) will influence the chemical shifts of the ring protons, allowing for conformational analysis.
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons depends on the dihedral angle between them. Large couplings (typically 8-13 Hz) are observed for axial-axial interactions, while smaller couplings (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. Analyzing these J-values for the ring protons provides definitive evidence for the chair conformation and the orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical ranges for substituted cyclohexanones. Actual values may vary based on solvent and stereoisomer.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | ~210-212 |
| C2 (-CH) | ~2.2-2.5 | ~45-50 |
| C3 (-CH₂) | ~1.8-2.1 | ~30-35 |
| C4 (-CH) | ~1.5-1.8 | ~25-30 |
| C5 (-CH₂) | ~1.6-1.9 | ~30-35 |
| C6 (-CH₂) | ~2.0-2.3 | ~40-45 |
| Ethyl (-CH₂) | ~1.4-1.7 | ~25-28 |
| Ethyl (-CH₃) | ~0.8-1.0 | ~10-12 |
| Methyl (-CH₃) | ~0.9-1.1 | ~20-22 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₉H₁₆O by matching the experimentally measured mass to the calculated exact mass of 140.120115 Da. nih.gov
Fragmentation Pathways and Mechanistic Interpretation
In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion (M⁺˙) is formed, it can undergo characteristic fragmentation reactions. For ketones like this compound, common pathways include:
α-Cleavage: The most common fragmentation for ketones involves the cleavage of a bond adjacent to the carbonyl group. This can occur on either side of the carbonyl, leading to the formation of stable acylium ions.
Cleavage between C1 and C2 would result in the loss of an ethyl-substituted radical, leading to a fragment.
Cleavage between C1 and C6 is also possible.
Loss of Alkyl Groups: The molecular ion can lose the ethyl group as a radical (loss of 29 Da) or the methyl group as a radical (loss of 15 Da), leading to fragment ions at m/z 111 and m/z 125, respectively. mdpi.com
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This pathway leads to the elimination of a neutral alkene.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [C₉H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [M - CH₃]⁺ | Loss of methyl radical from C4 |
| 112 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (if sterically possible) |
| 111 | [M - C₂H₅]⁺ | Loss of ethyl radical from C2 (α-cleavage) |
| 84 | [C₅H₈O]⁺˙ | Retro-Diels-Alder type cleavage of the ring |
| 57 | [C₃H₅O]⁺ | Acylium ion from α-cleavage |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.
Characteristic Vibrational Frequencies of Carbonyl and Alkyl Moieties
The IR and Raman spectra of this compound are dominated by features arising from the carbonyl group and the various alkyl C-H bonds.
Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong C=O stretching vibration. For a saturated six-membered ring ketone, this absorption typically appears in the range of 1710-1725 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.
Alkyl C-H Stretches: The sp³ C-H bonds of the ethyl group, methyl group, and the cyclohexane ring will give rise to multiple stretching absorptions in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-H Bending Vibrations: Methylene (-CH₂-) scissoring vibrations appear around 1450-1465 cm⁻¹, while methyl (-CH₃) asymmetric and symmetric bending vibrations are found near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Medium to Strong |
| C=O Stretch | Ketone | 1710 - 1725 | Strong |
| CH₂ Scissoring | Alkyl | 1450 - 1465 | Medium |
| CH₃ Bending | Alkyl | 1375 & ~1450 | Medium |
| C-C Stretch | Alkyl Skeleton | 1000 - 1250 | Weak to Medium |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE |
| 4-Ethylcyclohexanone |
| 4-methylcyclohexanone (B47639) |
| cis-2-methylcyclohexanol |
| 1-ethyl-2-methylcyclohexane |
Chiroptical Techniques for Stereoisomer Differentiation
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique information about the three-dimensional arrangement of atoms in space, enabling the differentiation of enantiomers and diastereomers.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. A molecule that is chiral will absorb the two types of circularly polarized light to different extents, resulting in a CD spectrum. This spectrum is typically plotted as the difference in molar absorptivity (Δε = εL - εR) or as molar ellipticity [θ] versus wavelength.
The resulting CD spectrum is characterized by positive or negative bands, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore within the molecule. For saturated ketones like this compound, the carbonyl group (C=O) acts as the key chromophore. The electronic transition of interest is the n → π* transition, which is electronically forbidden but becomes weakly allowed and optically active in a chiral environment. This transition typically appears in the 280-300 nm region of the UV-Vis spectrum.
The stereochemical information is extracted from the CD spectrum by applying empirical rules, most notably the Octant Rule for cyclohexanones. This rule divides the space around the carbonyl group into eight regions, or octants, by three perpendicular planes. The position of substituents within these octants determines their contribution to the sign of the Cotton effect associated with the n → π* transition.
Application of the Octant Rule to this compound Stereoisomers:
The stereochemistry of this compound gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The application of the octant rule allows for the prediction of the sign of the Cotton effect for each of these isomers.
For the trans-isomers ((2R, 4R) and (2S, 4S)): In the more stable diequatorial conformation, the C4-methyl group will have a minimal contribution as it lies close to a nodal plane. The C2-ethyl group, also in an equatorial position, will determine the sign of the Cotton effect. For the (2R, 4R)-isomer, the ethyl group would lie in a positive octant, predicting a positive Cotton effect. Consequently, its enantiomer, the (2S, 4S)-isomer, would exhibit a negative Cotton effect of similar magnitude.
Illustrative Data for Alkyl-Substituted Cyclohexanones
The following table provides representative Circular Dichroism data for related alkyl-substituted cyclohexanones, demonstrating the influence of substituent position and orientation on the sign and magnitude of the Cotton effect. This data serves as a valuable reference for predicting the chiroptical properties of this compound stereoisomers.
| Compound | Solvent | λmax (nm) of n → π* | Molar Ellipticity [θ] | Sign of Cotton Effect |
| (+)-(R)-3-Methylcyclohexanone | Methanol | 285 | +4980 | Positive |
| (-)-(S)-3-Methylcyclohexanone | Methanol | 285 | -4950 | Negative |
| (+)-Menthone | Methanol | 291 | +6400 | Positive |
| (-)-Menthone | Methanol | 291 | -6380 | Negative |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure, Stability, and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-Ethyl-4-methylcyclohexan-1-one, DFT calculations would be instrumental in determining the preferred conformations of its stereoisomers. The cyclohexane (B81311) ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The presence of ethyl and methyl groups, along with the carbonyl group, introduces significant steric and electronic effects that dictate the most stable arrangement.
A typical DFT study would involve geometry optimization of the possible stereoisomers of this compound, such as the (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) forms, with both axial and equatorial orientations of the substituents on the chair conformer. The calculations would yield the minimized energy for each conformation, allowing for the determination of the global minimum energy structure, which represents the most stable form of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Stereoisomer | Ethyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |
| cis-(2R, 4S) | Equatorial | Axial | 1.8 |
| cis-(2R, 4S) | Axial | Equatorial | 2.5 |
| trans-(2R, 4R) | Equatorial | Equatorial | 0.0 |
| trans-(2R, 4R) | Axial | Axial | 5.2 |
This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are hypothetical.
Ab Initio Methods for High-Level Electronic Structure Determination
For a more rigorous and accurate determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy for electronic energies and properties.
These high-level calculations would be particularly useful for refining the energy differences between conformations and for calculating properties like dipole moment, polarizability, and vibrational frequencies with greater precision. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structures.
Molecular Dynamics Simulations for Conformational Sampling and Transitions
While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time at a given temperature.
Analysis of Dynamic Behavior and Intermolecular Interactions
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and solving Newton's equations of motion for all atoms in the system. This would allow for the observation of conformational transitions, such as the ring-flipping of the cyclohexane chair. The simulation would also provide insights into the intermolecular interactions between the ketone and solvent molecules, such as hydrogen bonding with protic solvents.
Analysis of the MD trajectory can reveal the population of different conformers over time, the timescale of conformational changes, and the role of solvent in stabilizing certain conformations.
Reaction Mechanism Elucidation via Transition State Theory (TST)
Understanding the reactivity of this compound, for instance, in reactions like enolate formation or nucleophilic addition to the carbonyl group, requires the study of reaction mechanisms. Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. nih.gov
Calculation of Activation Barriers and Reaction Pathways
Computational methods, particularly DFT, can be used to locate the transition state structures for a given reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the energy of the reactants and the transition state, the activation energy barrier can be determined.
For this compound, one could computationally investigate the keto-enol tautomerism, a fundamental process for ketones. This would involve locating the transition state for the proton transfer and calculating the activation barrier, providing insight into the kinetics of this process. The relative energies of the keto and enol forms would also determine the equilibrium constant for the tautomerization.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Keto-Enol Tautomerism (Acid-catalyzed) | B3LYP | 6-31G(d) | 15.7 |
| Nucleophilic Addition of CH3Li | MP2 | cc-pVTZ | 8.2 |
This table is for illustrative purposes to show the type of data generated from such studies. The values are hypothetical.
Prediction of Kinetic Rate Constants and Selectivity
Computational chemistry offers powerful tools for predicting the kinetic rate constants and selectivity of chemical reactions involving this compound. These predictions are crucial for understanding reaction mechanisms and for the rational design of synthetic pathways.
The prediction of kinetic rate constants for reactions such as nucleophilic addition, enolate formation, or ring-opening of this compound would typically employ transition state theory (TST) in conjunction with quantum mechanical calculations. Density Functional Theory (DFT) is a commonly used method to locate the transition state structures and calculate their energies. By determining the energy barrier between the reactants and the transition state, the rate constant (k) can be estimated using the Eyring equation:
k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)
where κ is the transmission coefficient, k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation.
For a molecule like this compound, which possesses stereocenters, a key aspect of its reactivity is selectivity. Computational models can predict both stereoselectivity and regioselectivity. For instance, in the case of nucleophilic addition to the carbonyl group, the attack can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring. The preferred pathway is determined by the relative energies of the two corresponding transition states.
Theoretical studies on substituted cyclohexanones have shown that the facial selectivity of nucleophilic attacks can be predicted by analyzing the geometrical changes upon complexation of the carbonyl group with a cation. acs.org The Cieplak model, which considers the stabilization of the transition state through electron donation from adjacent σ-bonds, is often invoked to explain the observed stereoselectivity in nucleophilic additions to cyclohexanones. researchgate.net Computational analysis of the transition state geometries and the energies of the molecular orbitals involved would provide a quantitative prediction of the diastereomeric ratio of the products.
The table below illustrates the type of data that would be generated from a computational study on the nucleophilic addition of a generic nucleophile to this compound, highlighting the prediction of selectivity.
Table 1: Predicted Activation Energies and Product Ratios for Nucleophilic Addition to this compound
| Approach Trajectory | Transition State Energy (kcal/mol) | Predicted Product Ratio (Axial:Equatorial) |
|---|---|---|
| Axial Attack | 10.5 | 92:8 |
| Equatorial Attack | 12.1 |
Prediction and Validation of Spectroscopic Properties
Computational methods are invaluable for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions can aid in the structural elucidation and conformational analysis of this compound.
Computational NMR Chemical Shift and Coupling Constant Calculations
The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound can be performed using various computational techniques. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a popular approach for calculating NMR shielding tensors. mdpi.comruc.dk The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For a flexible molecule like this compound, it is crucial to consider its conformational landscape. The observed NMR parameters are a Boltzmann-weighted average of the parameters for all significantly populated conformers. Therefore, a thorough conformational search is the first step, followed by the geometry optimization and NMR property calculation for each conformer.
Recent advancements in computational methods have shown that specific functionals, such as WP04, can provide highly accurate predictions of proton chemical shifts when combined with an appropriate basis set and a solvent model. github.io The accuracy of these predictions is often high enough to distinguish between different stereoisomers. compchemhighlights.org
The following table presents hypothetical calculated and experimental ¹³C and ¹H NMR chemical shifts for the cis-isomer of this compound.
Table 2: Calculated vs. Experimental NMR Chemical Shifts (ppm) for cis-2-Ethyl-4-methylcyclohexan-1-one
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |
|---|---|---|---|---|
| C1 (C=O) | 211.5 | 212.0 | - | - |
| C2 (CH-Et) | 48.2 | 48.5 | 2.15 | 2.18 |
| C3 (CH₂) | 35.1 | 35.4 | 1.85 (eq), 1.60 (ax) | 1.88 (eq), 1.62 (ax) |
| C4 (CH-Me) | 32.8 | 33.1 | 1.95 | 1.98 |
| C5 (CH₂) | 30.5 | 30.8 | 1.75 (eq), 1.50 (ax) | 1.78 (eq), 1.52 (ax) |
| C6 (CH₂) | 41.2 | 41.5 | 2.30 (eq), 2.05 (ax) | 2.33 (eq), 2.08 (ax) |
| CH₂ (Ethyl) | 25.9 | 26.2 | 1.45 | 1.48 |
| CH₃ (Ethyl) | 11.8 | 12.1 | 0.90 | 0.92 |
| CH₃ (Methyl) | 21.5 | 21.8 | 0.95 | 0.97 |
Vibrational Frequency Prediction and Comparison with Experimental Data
Computational chemistry can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) spectrum. These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost. acs.org
The calculation of the vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to improve the agreement with experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies. nih.gov
A comparison between the calculated and experimental IR spectra can confirm the structure of the molecule and provide insights into the nature of its chemical bonds. For example, the position of the carbonyl (C=O) stretching frequency is sensitive to the electronic and steric environment of the ketone.
Below is a table showing a hypothetical comparison between the calculated and experimental vibrational frequencies for key functional groups in this compound.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C=O) | 1710 | 1715 | Carbonyl stretch |
| ν(C-H) | 2960-2850 | 2965-2855 | Aliphatic C-H stretches |
| δ(CH₂) | 1460 | 1465 | CH₂ scissoring |
| δ(CH₃) | 1375 | 1380 | CH₃ bending |
Applications in Chemical Synthesis and Materials Science Non Biological Focus
Building Block for the Synthesis of Complex Organic Molecules
The reactivity of the carbonyl group, coupled with the potential for functionalization at the α- and β-positions, makes 2-ethyl-4-methylcyclohexan-1-one a valuable, albeit underexplored, building block in organic synthesis.
While no total syntheses explicitly utilizing this compound have been documented in prominent literature, the general class of 2,4-dialkylcyclohexanones is a recurring motif in the retrosynthetic analysis of numerous natural products. For instance, the synthesis of various terpenoids and steroids often involves the construction of substituted six-membered rings. The specific stereoisomers of this compound could serve as key intermediates in the synthesis of analogues of natural products where precise control over stereochemistry is crucial for biological activity. The synthesis of complex natural products like 22-hydroxyacuminatine, a cytotoxic alkaloid, showcases the importance of substituted cyclic intermediates in building intricate molecular frameworks nih.gov. The development of methods for the convergent synthesis of α,β-disubstituted cyclic ketones further highlights the potential utility of such scaffolds in accessing complex molecules relevant to the pharmaceutical and materials industries nih.gov.
The term "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds studysmarter.co.ukyoutube.comyoutube.com. Although this compound itself is not a primary member of the natural chiral pool, its chiral derivatives, obtained through asymmetric synthesis or resolution, can be powerful tools in asymmetric catalysis.
Chiral cyclohexanone (B45756) derivatives have been successfully employed as auxiliaries in solid-phase synthesis to generate chiral α-carbonyl compounds nih.gov. In such strategies, the chiral cyclohexanone is tethered to a solid support and directs the stereoselective alkylation of an enolate. Subsequent cleavage from the resin would yield an enantiomerically enriched product and allow for the recycling of the chiral auxiliary. The specific steric and electronic properties of the ethyl and methyl groups in this compound could influence the diastereoselectivity of such reactions.
Table: Potential Chiral Derivatives and Their Synthetic Utility
| Chiral Derivative | Potential Synthetic Application | General Reference |
|---|---|---|
| (2R,4R)-2-Ethyl-4-methylcyclohexan-1-one | Asymmetric aldol (B89426) reactions, Michael additions | acs.org |
| (2S,4S)-2-Ethyl-4-methylcyclohexan-1-one | Synthesis of chiral ligands for transition metal catalysis | acs.org |
| (2R,4S)-2-Ethyl-4-methylcyclohexan-1-one | Diastereoselective reductions to form chiral alcohols | acs.org |
Research in Ligand Chemistry and Metal Coordination Complexes
The carbonyl oxygen of this compound possesses lone pairs of electrons and can act as a Lewis base, enabling it to coordinate to metal centers. While specific research on metal complexes of this particular ketone is not widely reported, the broader class of cyclohexanones and their derivatives are known to form coordination compounds. The nature and position of the alkyl substituents can influence the stability and reactivity of the resulting metal complexes by altering the steric environment and the electron density at the oxygen atom. Such complexes could find applications in catalysis, for example, in Lewis acid-promoted reactions.
Exploration in Polymer Chemistry and Novel Material Design
The incorporation of cyclic structures into polymer backbones can significantly impact the material's properties, such as its thermal stability and mechanical strength. While direct polymerization of this compound is not a common approach, it can be chemically modified to yield monomers suitable for polymerization. For example, reduction of the ketone to an alcohol followed by esterification with acrylic acid would produce a monomer that could undergo free-radical polymerization. The resulting polymer would feature pendant cyclohexyl groups, which could enhance its rigidity and glass transition temperature. The synthesis of polymers from other cyclic ketones, such as the conversion of polyketones into polyperoxides for graft copolymerization, demonstrates the potential for creating novel materials from cyclic ketone precursors acs.org.
Chemical Research in Flavor and Fragrance Compounds (as Model Systems for Olfactory Properties)
The structure of a molecule is intrinsically linked to its odor. Substituted cyclohexanones and their corresponding alcohols are a well-known class of fragrance compounds, often exhibiting woody, minty, or camphoraceous notes perfumerflavorist.com. The size and position of alkyl groups on the cyclohexyl ring play a crucial role in determining the olfactory profile.
Research into the structure-odor relationship of substituted cyclohexanones can utilize this compound as a model system. By systematically varying the substituents and their stereochemistry, chemists can gain insights into the molecular features that interact with olfactory receptors to produce specific scents. For example, studies on related compounds like 4-trimethylsilylcyclohexanone have shown that acetal (B89532) formation can lead to fruity and woody odors researchgate.net. The odor of this compound itself is not well-documented in scientific literature, but based on structurally similar compounds, it is likely to possess a characteristic odor profile that could be of interest to the flavor and fragrance industry.
Table: Odor Profiles of Related Substituted Cyclohexanols
| Compound | Odor Description | Reference |
|---|---|---|
| p-tert-Butylcyclohexyl acetate | Woody, fruity | perfumerflavorist.com |
| 2,5-Dimethylcyclohexanol | Camphoraceous, minty, herbal | perfumerflavorist.com |
| Formate ester of a cyclohexanol (B46403) derivative | Warm, woody | perfumerflavorist.com |
Abiotic Environmental Transformation Studies and Reactivity in Chemical Processes
Understanding the environmental fate of synthetic organic compounds is crucial for assessing their potential impact. Abiotic transformation processes, such as photolysis and hydrolysis, can contribute to the degradation of chemicals in the environment snu.ac.kr. The cyclohexanone ring in this compound is susceptible to various chemical reactions.
Under photochemical conditions, ketones can undergo a variety of reactions, including cleavage and rearrangement. The presence of α-hydrogens in this compound makes it a candidate for photochemical reactions initiated by the absorption of UV light.
In terms of chemical reactivity, the enolate of this compound can participate in a range of carbon-carbon bond-forming reactions. A notable example is the aldol condensation, where the enolate adds to a carbonyl compound masterorganicchemistry.comlibretexts.org. In a "crossed" aldol reaction, where two different carbonyl compounds are used, this compound can act as the nucleophilic enolate donor libretexts.org. The regioselectivity of enolate formation (at the C2 or C6 position) would be influenced by the steric bulk of the ethyl group. Such reactions are fundamental in organic synthesis for building more complex molecules.
Table: Common Chemical Reactions of Cyclohexanones
| Reaction Type | Reagents | Product Type | General Reference |
|---|---|---|---|
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy ketone/α,β-Unsaturated ketone | masterorganicchemistry.comlibretexts.org |
| Reduction | NaBH₄, LiAlH₄ | 2-Ethyl-4-methylcyclohexan-1-ol | nih.gov |
| Enamine Alkylation | Secondary amine, Alkyl halide | α-Alkylated cyclohexanone | youtube.com |
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
The synthesis of 2-Ethyl-4-methylcyclohexan-1-one, often achieved through the selective hydrogenation of the corresponding substituted phenol (B47542), presents a significant challenge in achieving high yields and stereoselectivity. Future research will undoubtedly focus on the design and implementation of novel catalytic systems to overcome these hurdles.
The development of heterogeneous catalysts, particularly those based on palladium supported on various materials such as activated carbon, metal oxides, and polymers, will continue to be a major area of investigation. researchgate.net The optimization of these catalysts will involve fine-tuning the metal-support interactions, particle size, and surface chemistry to enhance the selective hydrogenation of the aromatic ring while minimizing the over-reduction of the ketone functionality. researchgate.net
Furthermore, the exploration of homogeneous catalysts, such as ruthenium and rhodium complexes, offers the potential for highly stereoselective synthesis of specific isomers of this compound. mdpi.comresearchgate.netnih.gov Future work will likely involve the design of chiral ligands that can effectively control the facial selectivity of the hydrogenation reaction, leading to the enantioselective synthesis of this valuable chiral building block.
A summary of potential catalytic systems for the synthesis of substituted cyclohexanones is presented in the table below.
| Catalyst Type | Metal | Support/Ligand | Key Advantages |
| Heterogeneous | Palladium (Pd) | Activated Carbon, Alumina (B75360), Polymers | High stability, ease of separation, potential for high selectivity. researchgate.net |
| Homogeneous | Ruthenium (Ru) | Chiral Phosphine (B1218219) Ligands | High activity and potential for excellent enantioselectivity. mdpi.comresearchgate.net |
| Homogeneous | Rhodium (Rh) | BINAP and other atropisomeric ligands | High enantioselectivity in asymmetric additions to enones. nih.gov |
| Photocatalyst | Organic Dyes | - | Mild reaction conditions, environmentally friendly. nih.gov |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To achieve optimal control over the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced in-situ spectroscopic techniques are emerging as indispensable tools for gaining a deeper understanding of reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.com
Future research will see the increased application of techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govnih.govnih.govpressbooks.pubopenstax.orgosti.gov In-situ FTIR can provide valuable information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. researchgate.netnih.gov For instance, the disappearance of the aromatic C-H stretching bands and the appearance of the C=O stretching band of the cyclohexanone (B45756) ring can be tracked in real-time.
In-situ NMR spectroscopy, particularly proton and carbon-13 NMR, offers detailed structural information about the species present in the reaction mixture. nih.govnih.govpressbooks.pubopenstax.org This can be instrumental in elucidating the reaction mechanism and identifying the formation of any side products. The ability to monitor the reaction as it happens will enable chemists to fine-tune parameters such as temperature, pressure, and catalyst loading to maximize the yield and selectivity of this compound. spectroscopyonline.com
Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. asiaresearchnews.commdpi.comnih.govaaai.org In the context of this compound, these computational tools hold immense promise for accelerating discovery and development.
ML models can be trained on existing datasets of cyclic molecules to predict a wide range of chemical and physical properties of this compound and its derivatives, such as their reactivity, solubility, and spectroscopic characteristics. chemrxiv.orgmdpi.comresearchgate.netrsc.orgyoutube.com This predictive capability can significantly reduce the need for time-consuming and resource-intensive experimental work. For instance, ML models could predict the optimal catalyst and reaction conditions for the synthesis of a specific isomer of the target molecule. mdpi.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Property Prediction | Training models to predict physical, chemical, and biological properties. chemrxiv.orgmdpi.com | Rapid screening of potential analogues with desired characteristics. |
| Reaction Optimization | Using algorithms to identify the optimal set of reaction conditions. mdpi.com | Increased yield and selectivity in the synthesis of specific isomers. |
| Retrosynthesis | AI-driven design of synthetic pathways from starting materials. asiaresearchnews.comnih.gov | Discovery of novel and more efficient routes to the target molecule. |
Discovery of Novel Reaction Pathways and Deeper Mechanistic Insights
While hydrogenation of substituted phenols is a common route, the discovery of entirely new reaction pathways to this compound is a key area for future exploration. Research into tandem and cascade reactions, where multiple bond-forming events occur in a single pot, could lead to more efficient and atom-economical syntheses. nih.govbeilstein-journals.org For example, a tandem photocatalyzed annulation process could be envisioned for the construction of the substituted cyclohexanone ring system under mild conditions. nih.gov
Gaining deeper mechanistic insights into existing and novel reactions is also paramount. researchgate.netnih.gov Detailed mechanistic studies, often combining experimental techniques with computational chemistry, can elucidate the role of catalysts, intermediates, and transition states. This fundamental understanding is crucial for the rational design of improved synthetic methods. For instance, a detailed mechanistic study of the transfer hydrogenation of a suitable precursor could reveal opportunities to enhance the catalytic efficiency and selectivity. researchgate.net
Design and Synthesis of Structurally Related Analogues with Tunable Chemical Properties and Reactivity
The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of structurally related analogues. By systematically modifying the substituents on the cyclohexanone ring, it is possible to tune the chemical and physical properties of the resulting molecules. nih.govresearchgate.net
Future research will focus on creating libraries of these analogues and screening them for a variety of applications, such as in the development of new liquid crystals, fragrances, and pharmaceutical intermediates. The conformational behavior of these substituted cyclohexanones, which is influenced by the nature and position of the substituents, will be a key area of study, as it directly impacts their reactivity and biological activity. researchgate.net The ability to rationally design and synthesize analogues with specific, tailored properties will open up new avenues for the application of this important class of cyclic ketones.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Ethyl-4-methylcyclohexan-1-one?
- Methodological Answer : To maximize yield, employ a Friedel-Crafts acylation or Claisen-Schmidt condensation, using Lewis acid catalysts (e.g., AlCl₃ or BF₃) under anhydrous conditions. Solvent selection (e.g., dichloromethane or toluene) and temperature control (60–100°C) are critical. Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Similar protocols for substituted cyclohexanones emphasize catalyst optimization and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl and methyl groups) via coupling patterns and chemical shifts (δ 1.0–2.5 ppm for alkyl groups, δ 210–220 ppm for ketone carbonyl).
- IR Spectroscopy : Confirm the ketone moiety (C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 154 for C₉H₁₄O) and fragmentation patterns.
Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Analyze degradation via HPLC or GC at intervals (e.g., 0, 1, 3, 6 months). Monitor ketone oxidation products (e.g., carboxylic acids) and use Arrhenius kinetics to predict shelf life. Safety protocols for handling volatile organics (e.g., cyclohexane derivatives) should align with lab SOPs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites.
- Transition states : Analyze activation energies for reactions like hydrogenation or aldol condensation.
- Molecular docking : Predict interactions with enzymes (e.g., ketoreductases). Validate computational results with experimental kinetic data (e.g., rate constants from GC-MS) .
Q. What strategies resolve contradictions in reported biological activities of cyclohexanone derivatives?
- Methodological Answer :
- Systematic Review : Meta-analyze literature to identify variables (e.g., purity, stereochemistry, assay conditions).
- Dose-Response Studies : Test the compound across concentrations (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
- Isotopic Labeling : Use ¹³C-labeled analogs to track metabolic pathways and confirm bioactive intermediates.
Contradictions often arise from impurities or unoptimized assay parameters, necessitating rigorous replication .
Q. How can reaction mechanisms involving this compound be confirmed experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
- Trapping Intermediates : Use quenching agents (e.g., D₂O for enolate trapping) followed by NMR/MS analysis.
- In situ Spectroscopy : Monitor reactions via FTIR or Raman for real-time detection of transient species.
Cross-reference with computational mechanistic studies (e.g., DFT) to validate proposed pathways .
Data Contradiction Analysis Example
| Reported Yield Discrepancy | Possible Causes | Resolution Strategies |
|---|---|---|
| 60% vs. 85% in Friedel-Crafts synthesis | Catalyst purity, solvent dryness | Replicate with anhydrous AlCl₃ and rigorously dried solvents. |
| Divergent biological activity (IC₅₀) | Cell line variability | Standardize assays using ATCC-validated lines and controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
